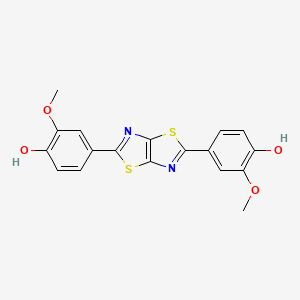
4,4'-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diylbis(2-methoxyphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diylbis(2-methoxyphenol): is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: 4,4’-(1,3-Thiazolo[5,4-d][1,3]thiazole-2,5-diyl)bis(2-methoxyphenol)
This compound features a thiazolo[5,4-d][1,3]thiazole core, which contributes to its unique properties. Thiazoles are heterocyclic organic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
准备方法
Synthetic Routes: The synthesis of 4,4’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diylbis(2-methoxyphenol) involves a condensation reaction. Specifically, it is prepared by reacting terephthalimidamide with 4,4’-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde .
Reaction Conditions: The reaction conditions for this synthesis may vary, but typically involve suitable solvents, appropriate temperatures, and catalysts. Further optimization may be necessary to achieve high yields.
Industrial Production: While research studies have explored its synthesis, industrial-scale production methods are not widely documented
化学反应分析
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions could modify the phenolic or thiazole moieties.
Substitution: Substitution reactions may occur at various positions on the molecule.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or metal oxides.
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Detailed studies are needed to elucidate the exact outcomes.
科学研究应用
Chemistry:
Photocatalysis: Thiazolo[5,4-d]thiazole-based covalent triazine frameworks (CTFs) exhibit excellent photocatalytic activity for hydrogen production and dye degradation.
Materials Science: CTFs, including this compound, are promising materials due to their conjugation system and stability.
Biological Activity: Further research is needed to explore its potential biological effects.
Drug Discovery: Its unique structure may inspire drug design efforts.
Photodegradation: Used in wastewater treatment and environmental remediation.
作用机制
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
相似化合物的比较
While there are related thiazole-based compounds, the specific uniqueness of 4,4’-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diylbis(2-methoxyphenol) requires further investigation. Similar compounds include:
- Other thiazole derivatives with varying substituents.
4-[5-(pyridin-4-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]pyridine: (TZBIPY)
属性
CAS 编号 |
6961-99-5 |
|---|---|
分子式 |
C18H14N2O4S2 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
4-[5-(4-hydroxy-3-methoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C18H14N2O4S2/c1-23-13-7-9(3-5-11(13)21)15-19-17-18(25-15)20-16(26-17)10-4-6-12(22)14(8-10)24-2/h3-8,21-22H,1-2H3 |
InChI 键 |
DKUNOJAKNUTPPS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC(=C(C=C4)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12005063.png)
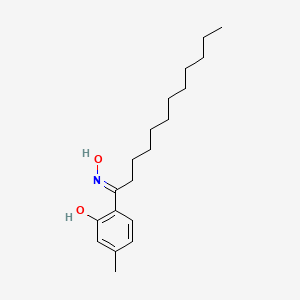
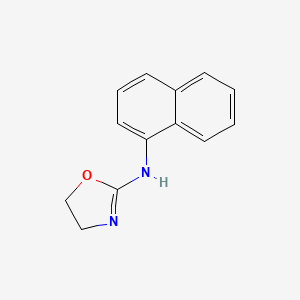
![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B12005077.png)


![[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005093.png)
![5-(4-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005100.png)
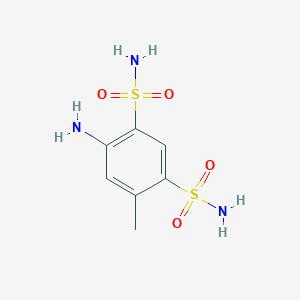

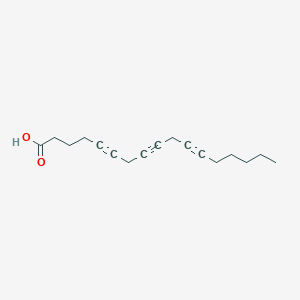
![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12005121.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005127.png)
